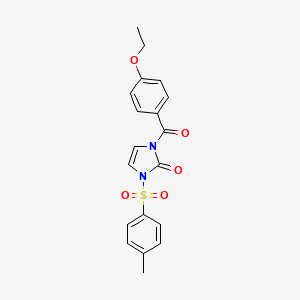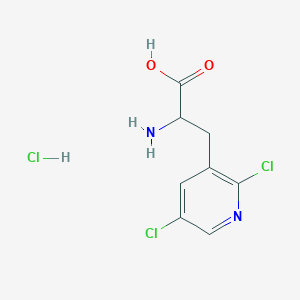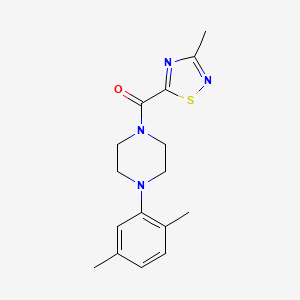
1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one, also known as Ebselen, is a synthetic organoselenium compound. It was first synthesized in the 1980s as an anti-inflammatory agent, but its potential as a therapeutic agent for a range of diseases has since been explored. Ebselen's unique chemical structure and mechanism of action make it a promising candidate for further research in the field of medicinal chemistry.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(4-ethoxyphenyl)imidazolidin-2-one, followed by the addition of sodium ethoxide and acetic anhydride to form the final product.
Starting Materials
4-methylbenzenesulfonyl chloride, 1-(4-ethoxyphenyl)imidazolidin-2-one, Sodium ethoxide, Acetic anhydride
Reaction
Step 1: 4-methylbenzenesulfonyl chloride is added dropwise to a solution of 1-(4-ethoxyphenyl)imidazolidin-2-one in dry dichloromethane at 0°C to 5°C., Step 2: The reaction mixture is stirred at room temperature for 2 hours., Step 3: Sodium ethoxide is added to the reaction mixture and stirred for 30 minutes., Step 4: Acetic anhydride is added dropwise to the reaction mixture and stirred for 2 hours., Step 5: The reaction mixture is poured into ice-cold water and the resulting solid is filtered and washed with water., Step 6: The solid is recrystallized from ethanol to obtain the final product, 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one.
Wirkmechanismus
1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one's mechanism of action is complex and multifaceted. It is known to act as a potent antioxidant, scavenging reactive oxygen species and reducing oxidative stress in cells. 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has also been shown to inhibit the activity of several enzymes involved in inflammation and cell signaling pathways, including cyclooxygenase-2 and protein kinase C. Additionally, 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one is able to modulate the activity of several transcription factors, including NF-κB and AP-1, which play important roles in regulating gene expression.
Biochemische Und Physiologische Effekte
1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its antioxidant and anti-inflammatory properties, 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has been found to have anti-apoptotic effects, promote cell proliferation, and enhance the activity of the immune system. 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has also been shown to have effects on the cardiovascular system, including reducing blood pressure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and its mechanism of action is well-characterized. 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has also been found to be relatively non-toxic in animal studies, making it a potentially safe therapeutic agent. However, 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one's effects can be complex and context-dependent, and its use in laboratory experiments may require careful consideration of dosage and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one. One area of interest is the development of 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one-based therapies for cancer and neurodegenerative diseases. Another area of interest is the exploration of 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one's potential as an antiviral agent, particularly in the context of emerging infectious diseases. Additionally, further research is needed to fully understand 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one's mechanism of action and its effects on different cell types and physiological systems.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has been studied for its potential therapeutic effects in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation. 1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one has also been studied for its potential as an antiviral agent, particularly in the context of infectious diseases such as HIV and influenza.
Eigenschaften
IUPAC Name |
1-(4-ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-3-26-16-8-6-15(7-9-16)18(22)20-12-13-21(19(20)23)27(24,25)17-10-4-14(2)5-11-17/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAOPANHRMWCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C=CN(C2=O)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxybenzoyl)-3-(4-methylphenyl)sulfonylimidazol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2857318.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxolane-3-carboxamide](/img/structure/B2857321.png)
![2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2857322.png)
![2-[[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2857323.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2857324.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2857325.png)
![1,3,7-trimethyl-8-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857326.png)

![N-[3-(propan-2-yloxy)propyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B2857331.png)
![1-N-[3-(diethylamino)propyl]-4-piperidin-1-ylsulfonylbenzene-1,2-diamine](/img/structure/B2857332.png)
![2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2857335.png)
